Pss-(3-glycidyl)propoxy-heptaisobutyl S&

Catalog No.
S1919327
CAS No.
444315-17-7
M.F
C34H74O14Si8
M. Wt
931.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-(3-glycidyl)propoxy-heptaisobutyl S&

CAS Number

444315-17-7

Product Name

Pss-(3-glycidyl)propoxy-heptaisobutyl S&

IUPAC Name

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C34H74O14Si8

Molecular Weight

931.6 g/mol

InChI

InChI=1S/C34H74O14Si8/c1-27(2)20-50-37-49(17-15-16-35-18-34-19-36-34)38-51(21-28(3)4)42-53(40-50,23-30(7)8)46-56(26-33(13)14)47-54(41-50,24-31(9)10)43-52(39-49,22-29(5)6)45-55(44-51,48-56)25-32(11)12/h27-34H,15-26H2,1-14H3

InChI Key

GYEWKQMKBZAVJX-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOCC6CO6

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOCC6CO6

PSS-(3-glycidyl)propoxy-heptaisobutyl S& is a complex siloxane compound characterized by its unique molecular structure and properties. Its molecular formula is C34H74O14Si8C_{34}H_{74}O_{14}Si_{8} with a molecular weight of approximately 931.63 g/mol. The compound features a pentacyclo-octasiloxane backbone, which is substituted with heptaisobutyl groups and a glycidyl ether functional group. This structural configuration contributes to its distinct physical and chemical properties, including a melting point range of 122-129 °C and a predicted boiling point of 588.2 °C .

Involving PSS-(3-glycidyl)propoxy-heptaisobutyl S& are likely to include:

  • Epoxide Ring Opening: The glycidyl ether functionality can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: Due to the presence of siloxane bonds, the compound can participate in condensation reactions, particularly in polymerization processes.
  • Crosslinking: The functional groups can facilitate crosslinking with other polymers or compounds, enhancing material properties.

While specific biological activity data for PSS-(3-glycidyl)propoxy-heptaisobutyl S& is limited, compounds with similar structures often exhibit interesting biological properties. These may include:

  • Biocompatibility: Siloxane compounds are frequently evaluated for their compatibility with biological systems, making them suitable for biomedical applications.
  • Antimicrobial Properties: Some glycidyl derivatives have shown potential antimicrobial activity, although specific studies on this compound are lacking.

The synthesis of PSS-(3-glycidyl)propoxy-heptaisobutyl S& typically involves several steps:

  • Preparation of Heptaisobutyl Siloxane Backbone: This can be achieved through hydrolysis and condensation of silanes or siloxanes.
  • Introduction of Glycidyl Group: The glycidyl ether is introduced via reaction with epichlorohydrin or similar reagents under controlled conditions.
  • Purification: The final product is purified through distillation or chromatography to achieve the desired purity levels.

PSS-(3-glycidyl)propoxy-heptaisobutyl S& finds applications in various fields:

  • Nanotechnology: Used as a precursor for nanocomposites due to its unique siloxane structure.
  • Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
  • Biomedical Devices: Potential applications in drug delivery systems and biocompatible materials due to its favorable interactions with biological tissues.

Interaction studies on PSS-(3-glycidyl)propoxy-heptaisobutyl S& focus on its behavior in different environments:

  • Compatibility with Other Polymers: Investigations into how this compound interacts with various polymer matrices can reveal insights into its utility in composite materials.
  • Reactivity with Biological Molecules: Studies assessing how the compound interacts with proteins or nucleic acids can help evaluate its potential biomedical applications.

PSS-(3-glycidyl)propoxy-heptaisobutyl S& shares structural similarities with several other compounds. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
PSS-(3-glycidyl)propoxy-triethylsilaneC15H34O3SiFeatures triethylsilane instead of heptaisobutyl groups
Glycidyl methacrylateC7H10O3A simpler structure used extensively in polymer chemistry
OctamethylcyclotetrasiloxaneC8H24O4Si4A cyclic siloxane without functional groups

Uniqueness of PSS-(3-glycidyl)propoxy-heptaisobutyl S&

The uniqueness of PSS-(3-glycidyl)propoxy-heptaisobutyl S& lies in its complex siloxane structure combined with multiple heptaisobutyl substituents and a glycidyl ether group, which offers enhanced performance characteristics compared to simpler analogs. This makes it particularly valuable in specialized applications where both flexibility and strength are required.

Dates

Modify: 2023-08-16

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